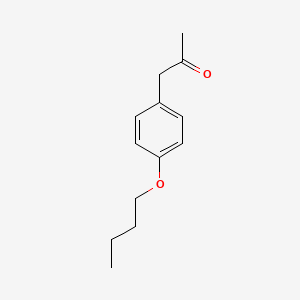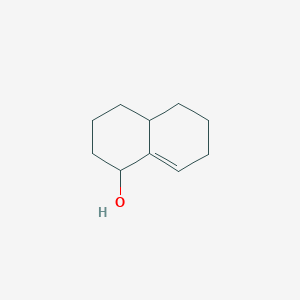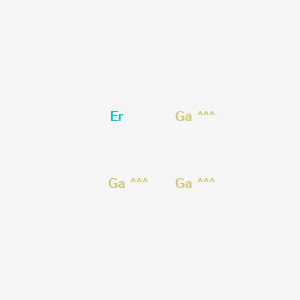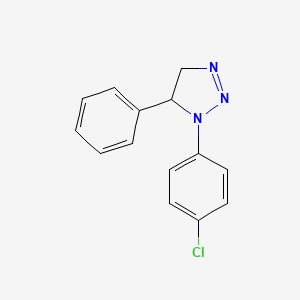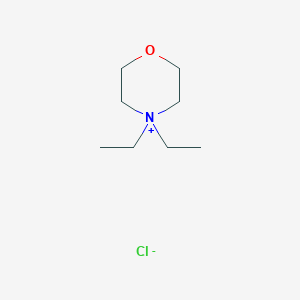
4,4-Diethylmorpholin-4-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethylmorpholin-4-ium chloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. The compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethylmorpholin-4-ium chloride typically involves the alkylation of morpholine. One common method is the reaction of morpholine with diethyl sulfate under controlled conditions to introduce the ethyl groups at the 4-position. The resulting product is then treated with hydrochloric acid to form the chloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diethylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent morpholine derivative.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Diethylmorpholin-4-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Diethylmorpholin-4-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases involved in cell cycle regulation and cytokinesis. It may also modulate lysosomal pH by facilitating the transmembrane transport of anions across cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound of 4,4-Diethylmorpholin-4-ium chloride.
N-Methylmorpholine: Another derivative with a methyl group instead of ethyl groups.
N-Ethylmorpholine: Similar structure but with a single ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual ethyl groups enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
7152-16-1 |
|---|---|
Molekularformel |
C8H18NO.Cl C8H18ClNO |
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
4,4-diethylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-3-9(4-2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XYIKTDMZTANICE-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(CCOCC1)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


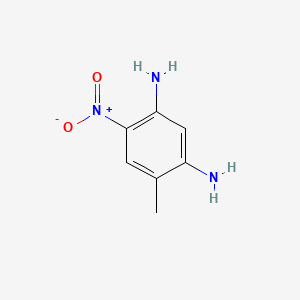
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)
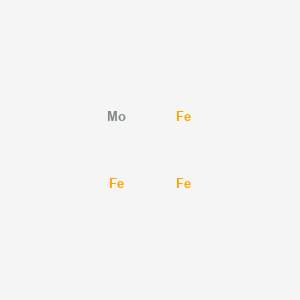

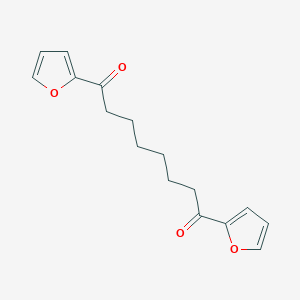
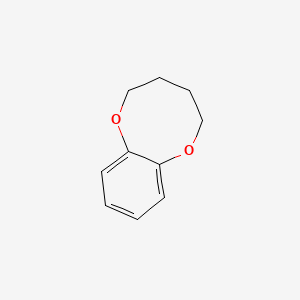

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
